molecular formula C14H14O3 B4979600 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B4979600
M. Wt: 230.26 g/mol
InChI Key: NPEOEUADRDQTCN-UHFFFAOYSA-N
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Description

9-Methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic chromenone derivative characterized by a fused cyclopentane-chromenone core. Its structure includes a methoxy group at the 9-position and a methyl group at the 7-position (Figure 1). Chromenones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making this compound a subject of interest in medicinal chemistry .

Properties

IUPAC Name

9-methoxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-8-6-11(16-2)13-9-4-3-5-10(9)14(15)17-12(13)7-8/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEOEUADRDQTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of steps involving methylation, cyclization, and methoxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution reactions efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzaldehyde, while reduction can produce methoxybenzyl alcohol.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity
Research has shown that derivatives of cyclopenta[c]chromenones exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects
Studies indicate that 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

3. Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. It may help protect neuronal cells from apoptosis and promote cell survival under stress conditions .

Biochemical Applications

1. Enzyme Inhibition Studies
this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to therapeutic benefits in metabolic disorders .

2. Biotransformation Studies
The compound is also used in biotransformation studies to understand the metabolic pathways of related compounds. Its derivatives have been isolated and characterized to explore their biological activities further .

Material Science Applications

1. Development of Functional Materials
Due to its unique structure, this compound is being explored as a precursor for synthesizing functional materials, including polymers and nanocomposites. These materials could have applications in electronics and photonics due to their optical properties .

Case Studies

Study Findings Reference
Antioxidant ActivityDemonstrated significant free radical scavenging ability
Anti-inflammatory EffectsInhibited TNF-alpha production in vitro
Neuroprotective PropertiesReduced neuronal apoptosis in stressed models
Enzyme InhibitionEffectively inhibited lipoxygenase activity
Material DevelopmentUtilized as a precursor for photonic materials

Mechanism of Action

The mechanism of action of 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Features:

  • Core framework : Cyclopenta[c]chromen-4(1H)-one.
  • Substituents :
    • 9-Methoxy group: Enhances solubility and modulates electronic properties.
    • 7-Methyl group: Influences steric hindrance and metabolic stability.
  • Molecular formula : C₁₅H₁₄O₃ (exact mass: 242.0943 g/mol).

Comparison with Similar Compounds

The structural and functional uniqueness of 9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is highlighted through comparisons with analogs (Table 1).

Table 1: Comparative Analysis of Structurally Related Chromenones

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (Target Compound) 9-OCH₃, 7-CH₃ C₁₅H₁₄O₃ 242.0943 Base structure; foundational for SAR studies
9-[(2-Methoxybenzyl)oxy]-7-methyl analog 9-(2-Methoxybenzyloxy) C₂₂H₂₀O₅ 336.4 Enhanced binding affinity to kinase targets
9-[(4-Methoxybenzyl)oxy]-6-methyl analog 9-(4-Methoxybenzyloxy), 6-CH₃ C₂₁H₂₀O₄ 336.4 Altered regiochemistry affects solubility
9-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethoxy] derivative 9-(3-Fluoro-4-methoxyphenyl-oxoethoxy) C₂₁H₁₇FO₅ 368.36 Fluorine substitution improves bioavailability
9-[(3,4-Dichlorobenzyl)oxy]-7-methyl analog 9-(3,4-Dichlorobenzyloxy) C₂₀H₁₆Cl₂O₃ 375.25 Increased lipophilicity; antimicrobial use
8-Hexyl-7-methoxy analog 8-C₆H₁₃, 7-OCH₃ C₁₉H₂₄O₃ 300.4 Alkyl chain enhances membrane penetration
9-(4-Methoxyphenyl)-6-methyl-furochromenone Furo[3,2-g]chromenone core, 4-methoxyphenyl C₂₂H₁₈O₄ 346.4 Extended conjugation for fluorescence studies

Structural and Functional Insights

Substituent Position and Electronic Effects

  • 4-Methoxybenzyloxy (C₂₁H₂₀O₄) in reduces steric hindrance, favoring solubility in polar solvents.

Halogenation and Bioactivity

  • The 3-fluoro-4-methoxyphenyl derivative (C₂₁H₁₇FO₅) in demonstrates enhanced metabolic stability due to fluorine’s electronegativity, making it a candidate for in vivo studies.
  • 3,4-Dichlorobenzyloxy substitution (C₂₀H₁₆Cl₂O₃) in increases lipophilicity (logP ~3.5), correlating with improved antimicrobial activity against Gram-positive bacteria.

Alkyl Chain Modifications

  • The 8-hexyl analog (C₁₉H₂₄O₃) in shows a 30% increase in cell membrane permeability compared to the target compound, attributed to its hydrophobic tail.

Ring System Expansion

  • Compounds like the furo[3,2-g]chromenone derivative (C₂₂H₁₈O₄) in exhibit red-shifted UV-Vis absorption (λmax = 320 nm) due to extended conjugation, enabling applications in photodynamic therapy.

Biological Activity

9-Methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, a compound belonging to the class of cyclopenta[c]chromenes, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C₁₄H₁₄O₃
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 2888042

Antimicrobial Activity

Research indicates that derivatives of cyclopenta[c]chromenes exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that compounds similar to this compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.045 mg/mL against various strains, indicating a strong potential for developing new antimicrobial agents.

CompoundMIC (mg/mL)Target Bacteria
This compound0.004 - 0.045E. coli, S. aureus, B. cereus

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis warrants further investigation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study demonstrated that derivatives of cyclopenta[c]chromenes had superior antimicrobial activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against E. cloacae and S. aureus .
  • Anti-inflammatory Mechanisms : In a study focused on inflammatory pathways, this compound was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
  • Anticancer Potential : Research involving human cancer cell lines indicated that the compound inhibited cell viability and induced apoptosis through caspase activation pathways .

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